Cas no 31676-61-6 (Ethyl 2-chloro-6-phenylnicotinate)

Ethyl 2-chloro-6-phenylnicotinate 化学的及び物理的性質
名前と識別子
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- 3-Pyridinecarboxylic acid, 2-chloro-6-phenyl-, ethyl ester
- Ethyl 2-chloro-6-phenylnicotinate
- ethyl 2-chloro-6-phenylpyridine-3-carboxylate
- 31676-61-6
- 2-chloro-6-phenylnicotinic acid ethyl ester
- MFCD28992234
- DB-096002
- SCHEMBL4131672
- KZKADDQMOJVDSI-UHFFFAOYSA-N
-
- MDL: MFCD28992234
- インチ: InChI=1S/C14H12ClNO2/c1-2-18-14(17)11-8-9-12(16-13(11)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3
- InChIKey: KZKADDQMOJVDSI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 261.0556563Da
- どういたいしつりょう: 261.0556563Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
Ethyl 2-chloro-6-phenylnicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB541216-5 g |
Ethyl 2-chloro-6-phenylnicotinate; . |
31676-61-6 | 5g |
€1,512.50 | 2023-07-11 | ||
abcr | AB541216-500 mg |
Ethyl 2-chloro-6-phenylnicotinate; . |
31676-61-6 | 500MG |
€298.40 | 2023-07-11 | ||
abcr | AB541216-500mg |
Ethyl 2-chloro-6-phenylnicotinate; . |
31676-61-6 | 500mg |
€300.90 | 2025-02-15 | ||
TRC | E115800-500mg |
Ethyl 2-chloro-6-phenylnicotinate |
31676-61-6 | 500mg |
$ 770.00 | 2022-06-05 | ||
TRC | E115800-1000mg |
Ethyl 2-chloro-6-phenylnicotinate |
31676-61-6 | 1g |
$ 1280.00 | 2022-06-05 | ||
abcr | AB541216-5g |
Ethyl 2-chloro-6-phenylnicotinate; . |
31676-61-6 | 5g |
€1502.90 | 2025-02-15 | ||
abcr | AB541216-1 g |
Ethyl 2-chloro-6-phenylnicotinate; . |
31676-61-6 | 1g |
€414.20 | 2023-07-11 | ||
abcr | AB541216-1g |
Ethyl 2-chloro-6-phenylnicotinate; . |
31676-61-6 | 1g |
€415.60 | 2025-02-15 | ||
abcr | AB541216-250 mg |
Ethyl 2-chloro-6-phenylnicotinate; . |
31676-61-6 | 250MG |
€224.80 | 2023-07-11 | ||
abcr | AB541216-250mg |
Ethyl 2-chloro-6-phenylnicotinate; . |
31676-61-6 | 250mg |
€228.00 | 2025-02-15 |
Ethyl 2-chloro-6-phenylnicotinate 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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10. Book reviews
Ethyl 2-chloro-6-phenylnicotinateに関する追加情報
Ethyl 2-chloro-6-phenylnicotinate (CAS No. 31676-61-6): A Comprehensive Overview
Ethyl 2-chloro-6-phenylnicotinate (CAS No. 31676-61-6) is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, belonging to the nicotinate class, has garnered considerable attention due to its potential applications in various biochemical pathways and therapeutic interventions.
The molecular structure of Ethyl 2-chloro-6-phenylnicotinate consists of a nicotinic acid esterified with ethyl, featuring a chloro substituent at the 2-position and a phenyl group at the 6-position. This specific arrangement imparts distinct reactivity and interaction capabilities, making it a valuable intermediate in synthetic chemistry and a candidate for further pharmacological exploration.
In recent years, the study of nicotinate derivatives has seen remarkable advancements, particularly in understanding their role in modulating neurological and metabolic processes. The presence of the chloro group in Ethyl 2-chloro-6-phenylnicotinate enhances its ability to interact with biological targets, such as enzymes and receptors, which is crucial for developing novel therapeutic agents.
One of the most intriguing aspects of this compound is its potential application in the field of neurology. Emerging research suggests that nicotinate derivatives can influence neurotransmitter release and receptor activity, making them promising candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The specific modifications in Ethyl 2-chloro-6-phenylnicotinate may enhance its efficacy in these applications by improving bioavailability and target specificity.
Beyond neurology, Ethyl 2-chloro-6-phenylnicotinate has shown promise in other therapeutic areas. For instance, its structural features make it a suitable candidate for developing anti-inflammatory agents. Inflammatory processes are mediated by complex signaling pathways involving various enzymes and receptors, and nicotinate derivatives can potentially modulate these pathways by acting as selective inhibitors or agonists.
The synthesis of Ethyl 2-chloro-6-phenylnicotinate involves multi-step organic reactions that highlight the compound's synthetic utility. The chloro substitution at the 2-position allows for further functionalization, enabling chemists to tailor the molecule for specific biological activities. This flexibility makes it an attractive scaffold for drug discovery programs aimed at identifying new therapeutic entities.
In addition to its pharmacological potential, Ethyl 2-chloro-6-phenylnicotinate has found applications in agrochemical research. Nicotinate derivatives are known to exhibit phytotoxic effects, which can be leveraged in developing novel herbicides or plant growth regulators. The unique structural features of this compound may offer advantages over existing agrochemicals by providing enhanced selectivity and reduced environmental impact.
The chemical properties of Ethyl 2-chloro-6-phenylnicotinate, including its solubility, stability, and metabolic pathways, have been extensively studied to optimize its use in pharmaceutical formulations. These studies have provided valuable insights into how the compound behaves within biological systems, which is essential for designing effective drug delivery systems and minimizing potential side effects.
Recent advancements in computational chemistry have further enhanced the understanding of Ethyl 2-chloro-6-phenylnicotinate's interactions with biological targets. Molecular modeling techniques have allowed researchers to predict how this compound binds to enzymes and receptors at an atomic level, providing a foundation for rational drug design. These computational approaches have complemented experimental studies, leading to a more comprehensive understanding of the compound's pharmacological profile.
The future prospects of Ethyl 2-chloro-6-phenylnicotinate are promising, with ongoing research aimed at uncovering new therapeutic applications and optimizing its synthetic pathways. As our understanding of biological systems continues to evolve, this compound is likely to play an increasingly important role in drug discovery and development.
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